Glycine p-nitrophenyl ester hydrobromide

Description

BenchChem offers high-quality Glycine p-nitrophenyl ester hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine p-nitrophenyl ester hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

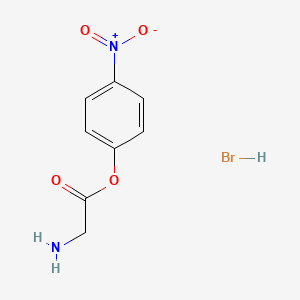

(4-nitrophenyl) 2-aminoacetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERUTMRCCUPUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Mechanism and Application of Glycine p-Nitrophenyl Ester Hydrobromide in Peptide Synthesis

This guide provides a comprehensive overview of the mechanism of action and practical application of glycine p-nitrophenyl ester hydrobromide in peptide synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient and reliable reagent in their synthetic workflows.

Introduction: The Strategic Advantage of Activated Esters in Peptide Synthesis

The formation of a peptide bond, a thermodynamically unfavorable condensation reaction, lies at the heart of peptide synthesis. To drive this reaction forward under mild conditions that preserve the chiral integrity of the amino acids, the carboxyl group of the N-terminal amino acid must be "activated". Among the various strategies developed for this purpose, the use of active esters has proven to be a robust and effective method.[1]

Activated esters, such as p-nitrophenyl (ONp) esters, offer a key advantage over more reactive species like acid chlorides or anhydrides: they strike a crucial balance between reactivity and stability. This controlled reactivity minimizes the risk of common side reactions, most notably racemization of the activated amino acid residue.[2] The p-nitrophenyl ester of glycine, supplied as a stable hydrobromide salt, is a particularly useful building block for introducing a C-terminal glycine residue or for the synthesis of glycyl-containing dipeptides.

The Core Mechanism: A Stepwise Look at Peptide Bond Formation

The utility of glycine p-nitrophenyl ester hydrobromide in peptide synthesis is rooted in a well-defined, two-stage mechanism: in-situ deprotection followed by nucleophilic acyl substitution.

The Role of the Hydrobromide Salt: A Temporary Guardian

Glycine p-nitrophenyl ester hydrobromide exists as a salt, with the amino group of the glycine residue protonated by hydrobromic acid. This protonation serves as a temporary protecting group, rendering the amino group non-nucleophilic and preventing self-polymerization of the activated amino acid. This salt form enhances the compound's stability, making it easier to handle and store.

In-Situ Deprotection: Unleashing the Nucleophile

Before the glycine moiety can act as the N-terminal residue in a coupling reaction, its amino group must be deprotonated. This is typically achieved in situ through the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[2][3][4] The base neutralizes the hydrobromic acid, liberating the free amino group of the glycine p-nitrophenyl ester.

Caption: Nucleophilic acyl substitution to form the peptide bond.

Experimental Protocol: A Practical Workflow

The following protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using glycine p-nitrophenyl ester hydrobromide.

Materials:

-

Glycine p-nitrophenyl ester hydrobromide

-

C-terminally protected amino acid (e.g., as a methyl or ethyl ester)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the C-terminally protected amino acid (1.0 equivalent) in anhydrous DMF or DCM.

-

Addition of Glycine Derivative: To a separate flask, dissolve glycine p-nitrophenyl ester hydrobromide (1.1 equivalents) in anhydrous DMF.

-

In-Situ Neutralization: Cool the solution of the C-terminally protected amino acid to 0 °C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise with stirring. Allow the mixture to stir for 10-15 minutes.

-

Coupling Reaction: Slowly add the solution of glycine p-nitrophenyl ester hydrobromide to the reaction mixture containing the C-terminally protected amino acid and base.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified dipeptide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Performance Metrics

The efficiency of peptide coupling reactions using p-nitrophenyl esters can be influenced by several factors, including the nature of the solvent, the base used for neutralization, and the steric hindrance of the coupling partners. The following table summarizes typical performance data for couplings involving p-nitrophenyl esters.

| Parameter | Typical Value/Range | Notes |

| Yield | 60-95% | Yields can vary depending on the specific amino acids being coupled and the reaction conditions. [5][6] |

| Reaction Time | 4-24 hours | Reactions are typically slower than those using more reactive coupling reagents like carbodiimides. [7] |

| Racemization | Low | A significant advantage of the active ester method is the low incidence of racemization. |

| Solvents | DMF, DCM, THF | Aprotic polar solvents are generally preferred to ensure solubility of the reactants. |

| Bases | TEA, DIPEA | Tertiary amines are used for in-situ neutralization without competing in the coupling reaction. |

Conclusion: A Reliable Tool in the Peptide Chemist's Arsenal

Glycine p-nitrophenyl ester hydrobromide remains a valuable and reliable reagent for the synthesis of peptides containing glycine residues. Its stability, ease of use, and the low risk of racemization make it an attractive choice, particularly in solution-phase synthesis. By understanding the underlying mechanism of in-situ deprotection and nucleophilic acyl substitution, researchers can effectively optimize their coupling protocols to achieve high yields of their target peptides. This guide provides a foundational understanding and a practical framework for the successful application of this important building block in the field of peptide chemistry.

References

-

V. G. Garsky, "A method for the deprotonation of hydrochloride salts of peptide esters to free amin," CORE, 2001. [Link]

-

"3.3 Acid Halides," Science of Synthesis, 2005. [Link]

-

S. B. H. Kent et al., "In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences," International Journal of Peptide and Protein Research, 1992. [Link]

-

"In situ neutralization in Boc-chemistry solid phase peptide synthesis," Scite.ai. [Link]

-

S. B. H. Kent et al., "In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis," Academia.edu. [Link]

-

T. C. Wilson et al., "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules," RSC Publishing, 2020. [Link]

-

"Peptide Synthesis," ResearchGate, 2017. [Link]

-

"Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," Aapptec Peptides. [Link]

-

S. Karlsson et al., "Reactivity of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis," Acta Chemica Scandinavica, 1970. [Link]

-

M. Bodanszky, "Synthesis of peptides by aminolysis of nitrophenyl esters," Nature, 1955. [Link]

-

T. C. Wilson et al., "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules," PMC, 2020. [Link]

-

S. Achour et al., "Assisted dipeptide bond formation: glycine as a case study," White Rose Research Online, 2021. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]

- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

Structural and chemical properties of glycine p-nitrophenyl ester hydrobromide

Engineering Peptide Architectures: The Structural and Chemical Dynamics of Glycine p-Nitrophenyl Ester Hydrobromide

As a Senior Application Scientist in peptide chemistry and biotherapeutics, I frequently navigate the delicate thermodynamic balance required for successful peptide bond formation. The primary challenge in peptide synthesis is activating a carboxyl group sufficiently to undergo nucleophilic attack by an amine, without over-activating it to the point of racemization or uncontrolled side reactions[1][2].

Glycine p-nitrophenyl ester hydrobromide (CAS: 7413-60-7) represents a masterclass in this chemical balancing act. By leveraging the electron-withdrawing properties of a p-nitrophenyl group alongside the stabilizing force of a hydrobromide salt, this compound serves as a highly efficient, self-regulating acyl donor in fragment condensation and sequential polypeptide synthesis[3].

This technical guide deconstructs the structural causality, mechanistic pathways, and field-proven protocols associated with this critical reagent.

Physicochemical Profile and Structural Causality

To utilize glycine p-nitrophenyl ester hydrobromide effectively, one must understand the intentionality behind its molecular architecture. The compound is not merely a random derivative; it is a precisely engineered intermediate designed to solve specific synthetic bottlenecks.

Table 1: Quantitative Physicochemical Specifications [4]

| Parameter | Specification |

|---|---|

| Chemical Name | Glycine p-nitrophenyl ester hydrobromide |

| CAS Registry Number | 7413-60-7 |

| Molecular Formula | C 8 H 9 BrN 2 O 4 | | Molecular Weight | 277.1 g/mol | | Melting Point | 214 °C (Decomposes) | | Purification Method | Recrystallization (Methanol / Ethyl Ether) |

The Causality of the p-Nitrophenyl (-ONp) Group

In conventional synthesis, activating a carboxylic acid via an acid chloride often leads to extreme electrophilicity, resulting in the formation of oxazolone intermediates and subsequent racemization[1]. The p-nitrophenyl ester bypasses this. The nitro group (-NO 2 ) at the para position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This polarizes the carbonyl carbon, making it highly susceptible to aminolysis, while ensuring the resulting p-nitrophenoxide anion acts as an excellent, low-basicity leaving group (pKa ~7.15)[5].

The Causality of the Hydrobromide Salt

Glycine is unique as it lacks a chiral side chain, eliminating the risk of racemization. However, if the amine of the glycine p-nitrophenyl ester were left free, the molecule would immediately undergo intermolecular aminolysis, spontaneously polymerizing into polyglycine[3]. The hydrobromide (HBr) salt protonates the amine (converting it to -NH 3+ ), neutralizing its nucleophilicity. This locks the molecule in a stable, unreactive state until a tertiary amine base is intentionally introduced to the system.

Mechanistic Dynamics: The Active Ester Method

The "Active Ester Method" is a cornerstone of controlled peptide synthesis. When a base is added, the hydrobromide salt is neutralized, and the free amine of an incoming protected amino acid (or the glycine itself) attacks the activated carbonyl[2][5].

Fig 1: Nucleophilic acyl substitution mechanism of the active ester method.

Self-Validating Reaction Monitoring: A profound advantage of the -ONp active ester method is its intrinsic self-validation. As the reaction proceeds and the peptide bond forms, the p-nitrophenoxide anion is released. In slightly basic conditions, this anion exhibits a brilliant yellow color ( λmax ≈ 400 nm). Researchers can use this chromogenic shift as a real-time, spectrophotometric readout of coupling efficiency—eliminating the immediate need for complex HPLC sampling during the reaction[6].

Synthesis and Isolation Workflows

The preparation of glycine p-nitrophenyl ester hydrobromide requires orthogonal protecting group strategies. We utilize a benzyloxycarbonyl (Z) group to temporarily protect the N-terminus during the initial esterification[5].

Fig 2: Step-by-step synthesis workflow for glycine p-nitrophenyl ester hydrobromide.

Protocol 1: Synthesis of the Active Ester Reagent

Causality Note: N,N'-dicyclohexylcarbodiimide (DCC) is used as the dehydrating agent. The reaction is strictly maintained at 0 °C to suppress the formation of N-acylurea, a dead-end byproduct.

-

Activation: Dissolve 1.0 eq of N-benzyloxycarbonyl-glycine (Z-Gly-OH) and 1.1 eq of p-nitrophenol in anhydrous ethyl acetate. Cool the vessel to 0 °C under an inert argon atmosphere.

-

Coupling: Add 1.0 eq of DCC dropwise. The system is self-validating: the formation of a white precipitate—dicyclohexylurea (DCU)—indicates successful activation and esterification[5].

-

Filtration: Stir for 2 hours at 0 °C, then 12 hours at room temperature. Filter off the DCU byproduct and evaporate the filtrate to isolate the Z-Gly-ONp intermediate.

-

Deprotection: Suspend the intermediate in a 33% solution of Hydrogen Bromide in glacial acetic acid (HBr/AcOH). Causality: This specific acidic cocktail cleaves the urethane-based Z-group via acidolysis without hydrolyzing the sensitive p-nitrophenyl ester.

-

Precipitation: After 1 hour, add a 10-fold volume of cold, anhydrous ethyl ether. The crude glycine p-nitrophenyl ester hydrobromide will rapidly precipitate.

-

Purification: Recrystallize the crude solid by dissolving it in a minimal volume of warm methanol (MeOH) and titrating with ethyl ether until turbidity is achieved. Cool to yield pure crystals (Melting Point: 214 °C, dec)[4].

Protocol 2: Application in Peptide Fragment Condensation

To utilize this reagent in extending a peptide chain:

-

Neutralization: Suspend the HBr·H-Gly-ONp in a polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]. Add 1.0 eq of a hindered tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: DIPEA strips the hydrobromide salt, liberating the free amine of glycine without acting as a competing nucleophile.

-

Coupling: Immediately introduce the N-protected amino acid active ester (the acyl donor). The free amine of the glycine will attack the donor.

-

Propagation: The C-terminal p-nitrophenyl ester of the newly formed dipeptide remains completely intact, ready to act as the acyl donor for the next fragment in the sequence[3].

References

-

Purification of Laboratory Chemicals, Fourth Edition. epdf.pub. Retrieved from:[Link]

-

The synthesis and polymerization of peptide p-nitrophenyl esters. Australian Journal of Chemistry (CSIRO Publishing). Retrieved from:[Link]

-

Chemical Reactions Directed Peptide Self-Assembly. PMC - National Institutes of Health (NIH). Retrieved from:[Link]

Sources

- 1. Active ester-based peptide bond formation and its application in peptide synthesis [ouci.dntb.gov.ua]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. epdf.pub [epdf.pub]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

Solubility profile of glycine p-nitrophenyl ester hydrobromide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Glycine p-Nitrophenyl Ester Hydrobromide in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of process development, formulation, and ensuring bioavailability. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of glycine p-nitrophenyl ester hydrobromide in various organic solvents. Given the scarcity of publicly available, quantitative solubility data for this specific salt, this document emphasizes the establishment of a robust experimental framework for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

Glycine p-nitrophenyl ester hydrobromide is a key reagent and intermediate, particularly in peptide synthesis and the development of prodrugs. Its solubility dictates the choice of reaction media, purification strategies (such as crystallization), and its handling during various stages of drug development. A well-characterized solubility profile enables chemists and engineers to optimize reaction kinetics, improve yield and purity, and prevent precipitation issues during manufacturing.

The molecule itself presents an interesting case for solubility. It comprises a polar glycine backbone, an aromatic p-nitrophenyl group, and an ionizable hydrobromide salt. This combination of hydrophilic and hydrophobic moieties, along with its salt form, results in a complex solubility behavior that is highly dependent on the nature of the solvent.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental determination, it is crucial to understand the physicochemical factors that govern the solubility of glycine p-nitrophenyl ester hydrobromide.

Molecular Structure and its Implications

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The structure of glycine p-nitrophenyl ester hydrobromide features:

-

A Hydrophilic Core: The glycine backbone and the hydrobromide salt contribute to its polarity and potential for hydrogen bonding and ionic interactions. The hydrobromide salt significantly increases its polarity compared to the free base, suggesting higher solubility in polar solvents.[1][2]

-

A Hydrophobic Moiety: The p-nitrophenyl group is aromatic and less polar, contributing to potential solubility in solvents with some non-polar character.

-

Hydrogen Bonding: The amine group of the glycine moiety can act as a hydrogen bond donor, while the ester and nitro groups can act as hydrogen bond acceptors.

These competing characteristics suggest that the solubility will be a nuanced interplay of solvent polarity, hydrogen bonding capacity, and the ability to solvate the ionic components of the molecule.

The Role of the Solvent

The choice of solvent is paramount. Organic solvents can be broadly categorized, and their interaction with the solute can be predicted qualitatively:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant, which helps to solvate the ions of the hydrobromide salt. High solubility is generally expected in these solvents.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a high dielectric constant and can solvate cations well, but are less effective at solvating anions. They are also strong hydrogen bond acceptors. Good to moderate solubility is anticipated.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar and ionic parts of the molecule. Therefore, very low solubility is expected.

Theoretical Solubility Prediction

For a more quantitative prediction, computational models can be employed. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that uses quantum chemistry to predict thermodynamic properties, including solubility, without the need for experimental data.[4][5] It can be particularly useful for screening a wide range of solvents to prioritize experimental work, saving time and resources.[6][7]

Experimental Determination of Solubility

A systematic experimental approach is necessary to generate a reliable solubility profile. The following sections detail a robust protocol.

Materials and Equipment

-

Glycine p-nitrophenyl ester hydrobromide (high purity)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of glycine p-nitrophenyl ester hydrobromide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analytical Quantification

The concentration of the dissolved solute in the diluted supernatant can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential degradation products.

-

Column: A reverse-phase C18 column is a suitable starting point.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[9][10]

-

Detection: UV detection at a wavelength where the p-nitrophenyl group has strong absorbance (around 270-320 nm).

-

Quantification: Prepare a calibration curve using standard solutions of glycine p-nitrophenyl ester hydrobromide of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

This method is simpler and faster but may be less specific if degradation products that also absorb UV light are present.[11][12]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for glycine p-nitrophenyl ester hydrobromide in the chosen solvent. The p-nitrophenol chromophore exhibits strong absorbance that can be leveraged for this purpose.[13][14][15]

-

Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the diluted sample is then calculated using the Beer-Lambert law.[16]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Solubility Data Table

| Organic Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Methanol | 5.1 | 32.7 | Experimentally Determined Value |

| Ethanol | 4.3 | 24.5 | Experimentally Determined Value |

| Acetonitrile | 5.8 | 37.5 | Experimentally Determined Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Experimentally Determined Value |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Experimentally Determined Value |

| Dichloromethane | 3.1 | 9.1 | Experimentally Determined Value |

| Toluene | 2.4 | 2.4 | Experimentally Determined Value |

| Hexane | 0.1 | 1.9 | Experimentally Determined Value |

Interpreting the Results

The experimentally determined solubility data can be correlated with the properties of the solvents. A higher solubility in polar protic and aprotic solvents would confirm the dominant role of the ionic hydrobromide and the polar glycine backbone in the dissolution process. Conversely, low solubility in non-polar solvents would highlight the limited influence of the p-nitrophenyl group in these media.

Conclusion

This guide provides a comprehensive framework for researchers to determine and understand the solubility profile of glycine p-nitrophenyl ester hydrobromide in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, scientists can generate the critical data needed for informed decisions in process chemistry and pharmaceutical development. The lack of pre-existing data underscores the importance of the systematic approach outlined herein.

References

-

Determination of Solubility Class. [Link to a general experimental procedure for solubility determination] Available from: [Link]

-

Separation of Glycine, N-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

Prediction of Solubility with COSMO-RS. Zenodo. Available from: [Link]

-

Klamt, A., et al. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Molecular Pharmaceutics. Available from: [Link]

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

-

HPLC Methods for analysis of Glycine. HELIX Chromatography. Available from: [Link]

-

Mota, F. L., et al. Using COSMO-RS to Predict Hansen Solubility Parameters. PATh. Available from: [Link]

-

Klamt, A., et al. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Available from: [Link]

-

Ferreira, L. A., et al. Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. MDPI. Available from: [Link]

-

UV/Vis Spectrophotometry. Mettler Toledo. Available from: [Link]

-

Al-Kassas, R., et al. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available from: [Link]

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

-

Dufal, S., et al. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Liu, H., et al. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Available from: [Link]

-

Datta, A., et al. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Available from: [Link]

-

Nozaki, Y. & Tanford, C. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available from: [Link]

-

Datta, A., et al. Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Asian Journal of Chemistry. Available from: [Link]

-

Abualreish, M. J. & Noubigh, A. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. ResearchGate. Available from: [Link]

-

Datta, A., et al. Solubility data of glycine in water and justification of literature results: A review. Asian Journal of Chemistry. Available from: [Link]

-

Rao, B. M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Khan, I., et al. Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Chemistry. Available from: [Link]

-

Nurani, L. H. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. Indonesian Journal of Chemistry. Available from: [Link]

-

Ferreira, L. A., et al. Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. Available from: [Link]

-

Liu, H., et al. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. Available from: [Link]

-

Glaser, R. Applications of UV/Vis Spectra. University of Missouri. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. path.web.ua.pt [path.web.ua.pt]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. zenodo.org [zenodo.org]

- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. path.web.ua.pt [path.web.ua.pt]

- 7. scispace.com [scispace.com]

- 8. Separation of Glycine, N-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. helixchrom.com [helixchrom.com]

- 10. jocpr.com [jocpr.com]

- 11. mt.com [mt.com]

- 12. journal.ugm.ac.id [journal.ugm.ac.id]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spontaneous Hydrolysis of Glycine p-Nitrophenyl Ester Hydrobromide in Water

This guide provides a comprehensive technical overview of the spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the kinetics, mechanisms, and experimental considerations of this reaction. This document moves beyond a simple procedural outline to deliver field-proven insights into the causality behind experimental choices and to establish a self-validating framework for its study.

Executive Summary

The spontaneous hydrolysis of glycine p-nitrophenyl ester is a classic example of intramolecular catalysis, a fundamental concept in organic and bio-organic chemistry. The neighboring amino group of the glycine moiety significantly accelerates the rate of ester cleavage compared to analogous esters lacking this functional group. This phenomenon, known as neighboring group participation, provides a valuable model system for understanding enzymatic catalysis and the factors governing reaction rates in aqueous environments. This guide will dissect the reaction mechanism, detail a robust experimental protocol for its kinetic analysis, and present the expected quantitative data, thereby offering a complete reference for its study and application.

The Chemistry of Hydrolysis: A Mechanistic Deep-Dive

The hydrolysis of glycine p-nitrophenyl ester proceeds via a nucleophilic attack of a water molecule on the ester's carbonyl carbon. However, the uncatalyzed reaction is relatively slow. The presence of the adjacent amino group in the glycine molecule provides an alternative, more favorable reaction pathway.

Intramolecular General Base Catalysis

The spontaneous hydrolysis of p-nitrophenyl esters of 2-aminocarboxylic acids, such as glycine, exhibits a significant rate enhancement of approximately 1000-fold.[1] This acceleration is attributed to intramolecular general base catalysis by the neighboring amino group.[1] In this mechanism, the unprotonated amino group acts as a general base, accepting a proton from an attacking water molecule in the transition state. This increases the nucleophilicity of the water molecule, facilitating its attack on the ester carbonyl.

The reaction can be visualized as a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group abstracts a proton from a water molecule as the water molecule's oxygen attacks the electrophilic carbonyl carbon of the ester. This concerted or near-concerted process leads to the formation of a tetrahedral intermediate.

-

Intermediate Breakdown: The unstable tetrahedral intermediate collapses, with the p-nitrophenolate ion acting as the leaving group. This step is facilitated by the electron-withdrawing nature of the p-nitrophenyl group, which makes it a good leaving group.

The pH-rate profile for the hydrolysis of analogous 2-aminobenzoate esters is pH-independent over a range from approximately pH 4 to 8.[2] This is because the reaction is catalyzed by the free amino group, and in this pH range, a sufficient concentration of the unprotonated, catalytically active form of the amino group is present. Below the pKa of the amino group, the rate decreases as the concentration of the protonated, inactive ammonium species increases.

Diagram of the Intramolecular General Base Catalysis Mechanism:

Caption: Intramolecular general base catalysis of glycine p-nitrophenyl ester hydrolysis.

The Role of the Hydrobromide Salt

The substrate is supplied as a hydrobromide salt, meaning the amino group is initially protonated (H₃N⁺-). In this form, the amino group is not a base and cannot catalyze the hydrolysis. For the intramolecular catalysis to occur, the amino group must be in its unprotonated, free base form (H₂N-). The equilibrium between the protonated and unprotonated forms is governed by the pKa of the amino group of the glycine ester and the pH of the solution. Therefore, the observed rate of hydrolysis will be pH-dependent, particularly at pH values around the pKa of the amino group. The hydrobromide ion itself is a spectator ion and is not expected to directly participate in the hydrolysis reaction under typical aqueous conditions.

Experimental Protocol: A Self-Validating Workflow

The following protocol details a robust method for the kinetic analysis of the spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide. The workflow is designed to be self-validating by incorporating appropriate controls and data analysis steps.

Materials and Reagents

-

Glycine p-nitrophenyl ester hydrobromide

-

Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 6, 7, 7.4, 8, 9)

-

Deionized water

-

UV-Vis spectrophotometer

-

Temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

-

pH meter

Preparation of Solutions

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 9) with known pH values. Ensure the final ionic strength of all buffers is consistent by adding a neutral salt like KCl if necessary.

-

Substrate Stock Solution: Prepare a concentrated stock solution of glycine p-nitrophenyl ester hydrobromide in a suitable solvent that minimizes spontaneous hydrolysis before the experiment begins. A common choice is a small amount of an organic solvent like acetonitrile or DMSO, which is then diluted into the aqueous buffer for the reaction. The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

Kinetic Measurement

The hydrolysis of p-nitrophenyl esters can be conveniently monitored by spectrophotometry. The product, p-nitrophenol, has a strong absorbance at around 400-410 nm in its deprotonated form (p-nitrophenolate), which is yellow.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of p-nitrophenolate under the specific pH and buffer conditions of the experiment (typically around 405 nm). Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

-

Reaction Initiation:

-

Pipette the appropriate volume of buffer solution into a quartz cuvette and place it in the temperature-controlled cuvette holder to allow it to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume of the concentrated glycine p-nitrophenyl ester hydrobromide stock solution to the cuvette.

-

Quickly mix the contents of the cuvette by gentle inversion or with a pipette, and immediately start recording the absorbance as a function of time.

-

-

Data Acquisition: Record the absorbance at regular time intervals for a duration sufficient to observe a significant change in absorbance, allowing for the determination of the initial reaction rate.

Data Analysis

The observed rate of hydrolysis is determined by monitoring the increase in absorbance due to the formation of p-nitrophenolate.

-

Calculation of p-Nitrophenolate Concentration: Use the Beer-Lambert law (A = εbc) to convert the absorbance readings to the concentration of p-nitrophenolate, where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitrophenolate at the experimental pH

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of p-nitrophenolate

-

-

Determination of the Pseudo-First-Order Rate Constant (k_obs): Under conditions where the concentration of water is constant, the hydrolysis reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of this line will be -k_obs. Alternatively, for initial rate measurements, plot the concentration of p-nitrophenolate versus time; the initial slope of this curve is the initial rate (v₀). The pseudo-first-order rate constant can then be calculated as k_obs = v₀ / [Ester]₀, where [Ester]₀ is the initial concentration of the glycine p-nitrophenyl ester.

Experimental Workflow Diagram:

Caption: A streamlined workflow for the kinetic analysis of spontaneous hydrolysis.

Quantitative Data and Interpretation

The primary quantitative output of this study is the pseudo-first-order rate constant (k_obs) for the hydrolysis of glycine p-nitrophenyl ester hydrobromide at different pH values.

Expected pH-Rate Profile

A plot of log(k_obs) versus pH is expected to yield a sigmoidal curve.

-

At low pH (e.g., < 4): The amino group is fully protonated, and intramolecular catalysis is negligible. The observed hydrolysis rate will be slow and primarily due to the uncatalyzed reaction with water.

-

In the intermediate pH range (around the pKa of the amino group): As the pH increases, the fraction of the unprotonated, catalytically active amino group increases, leading to a sharp increase in the observed rate constant.

-

At high pH (e.g., > 9): The amino group is fully deprotonated, and the rate of intramolecular catalysis reaches a plateau. At even higher pH values, a contribution from direct hydroxide-ion-catalyzed hydrolysis (a bimolecular reaction) will become significant, leading to a further increase in the observed rate.

Tabulated Kinetic Data (Illustrative)

The following table presents illustrative data for the spontaneous hydrolysis of an amino acid p-nitrophenyl ester at 30°C.[1] While specific values for glycine p-nitrophenyl ester hydrobromide may vary, the trend is representative.

| pH | k_obs (s⁻¹) (Illustrative) | Predominant Reaction Pathway |

| 4.0 | ~1 x 10⁻⁵ | Uncatalyzed hydrolysis (slow) |

| 6.0 | ~5 x 10⁻⁴ | Increasing intramolecular general base catalysis |

| 7.4 | ~2 x 10⁻³ | Significant intramolecular general base catalysis |

| 8.5 | ~5 x 10⁻³ | Plateau region for intramolecular catalysis |

| 10.0 | > 1 x 10⁻² | Contribution from hydroxide-ion-catalyzed hydrolysis begins |

Conclusion

The study of the spontaneous hydrolysis of glycine p-nitrophenyl ester hydrobromide offers a powerful model for understanding intramolecular catalysis and the factors that govern reaction rates in aqueous media. The significant rate enhancement provided by the neighboring amino group underscores the importance of functional group proximity in chemical reactions, a principle that is fundamental to enzyme function. The experimental protocol detailed in this guide provides a robust and self-validating framework for the quantitative analysis of this reaction. The insights gained from such studies are highly valuable for researchers in fields ranging from physical organic chemistry to drug design and development, where understanding and predicting the stability of ester-containing molecules is of paramount importance.

References

- Kirby, A. J., & Lancaster, P. W. (1972). Stereochemical studies. Part 112. Geometrical dependence of intramolecular catalysis in the hydrolysis and aminolysis of aryl esters. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214.

- Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 47(20), 4064-4067.

- Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol. 1. W. A. Benjamin.

- Capon, B. (1969). Intramolecular Catalysis. Chemical Reviews, 69(4), 407-498.

- Page, M. I., & Williams, A. (Eds.). (1987). Enzyme Mechanisms. Royal Society of Chemistry.

- Stauffer, C. E. (1965). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. The Journal of Organic Chemistry, 30(12), 4113-4117.

Sources

A Senior Application Scientist's Guide to Esterase Assays Using Glycine p-Nitrophenyl Ester Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the principles and applications of glycine p-nitrophenyl ester hydrobromide as a chromogenic substrate in esterase enzyme assays. Esterases are a crucial class of hydrolase enzymes, and their accurate quantification is vital in fields ranging from fundamental biochemistry to industrial biotechnology and pharmaceutical development. This document details the underlying chemical mechanism of the assay, provides a robust, step-by-step experimental protocol, and discusses critical parameters for data analysis and interpretation. We explore the rationale behind experimental design, troubleshooting common issues, and the broader applications of this versatile substrate. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize a reliable method for measuring esterase activity.

Introduction: The Need for Quantifiable Esterase Activity

Esterases (EC 3.1.1.1) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester bonds, playing fundamental roles in cellular metabolism, signal transduction, and detoxification.[1][2] Their industrial applications are vast, including roles in the food and cosmetic industries, biofuel production, and as biocatalysts in chemical synthesis.[1][3] In drug development, esterases are critical in the metabolism of ester-containing prodrugs and are themselves targets for therapeutic intervention.

Given their significance, the ability to accurately measure esterase activity is paramount. Enzyme assays provide the means to characterize newly discovered enzymes, screen for potent inhibitors in high-throughput settings, and determine kinetic parameters that define enzyme efficiency. Among the various assay methodologies, those employing chromogenic substrates are favored for their simplicity, sensitivity, and amenability to continuous monitoring.[4][5] p-Nitrophenyl (pNP) esters are a cornerstone of this approach, serving as valuable tools for assaying both esterase and lipase activity.[6] This guide focuses specifically on glycine p-nitrophenyl ester hydrobromide, a substrate tailored for specific applications within this class.

Profile of the Substrate: Glycine p-Nitrophenyl Ester Hydrobromide

To appreciate the utility of this substrate, it is essential to understand the function of its constituent parts:

-

Glycine Moiety: As the simplest amino acid, glycine provides a specific recognition element. While many esterases are characterized by their preference for short-chain fatty acid esters (e.g., acetate or butyrate), the presence of the glycine group makes this substrate particularly useful for enzymes with an affinity for amino acid esters, such as certain proteases with secondary esterase activity (e.g., chymotrypsin) or specialized esterases.[7][8][9]

-

p-Nitrophenyl (pNP) Ester: This is the key to the chromogenic nature of the assay. The ester bond linking glycine to the p-nitrophenol group is the target for enzymatic cleavage.

-

Chromogenic Reporter (p-Nitrophenol): Upon hydrolysis, the enzyme releases p-nitrophenol (pNP). In its protonated form at neutral or acidic pH, pNP is largely colorless. However, under alkaline conditions (typically pH > 7.5), it deprotonates to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[5][6] The rate of color formation is directly proportional to the rate of enzyme activity.

-

Hydrobromide Salt: The hydrobromide form enhances the stability and solubility of the compound in aqueous solutions, facilitating its use in biological buffers.

Principle and Mechanism of the Assay

The assay is founded on a two-step principle: enzymatic hydrolysis followed by spectrophotometric detection.

-

Enzymatic Hydrolysis: The esterase enzyme recognizes and binds to the glycine p-nitrophenyl ester. It then catalyzes the nucleophilic attack of a water molecule on the ester's carbonyl carbon, cleaving the ester bond. This reaction releases glycine and the reporter molecule, p-nitrophenol.

-

Colorimetric Detection: The assay is conducted in a buffer with a pH that is both optimal for the enzyme and sufficiently alkaline to ensure the immediate conversion of the released p-nitrophenol into the yellow p-nitrophenolate ion.[6] The increase in absorbance at 405 nm is monitored over time using a spectrophotometer or microplate reader.

The general catalytic mechanism for many esterases, particularly serine hydrolases, involves a catalytic triad (typically Serine, Histidine, and an acidic residue like Aspartate or Glutamate).[3]

-

Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the substrate. This forms a transient tetrahedral intermediate which is stabilized by an "oxyanion hole" in the active site.[3] This intermediate collapses, forming a covalent acyl-enzyme intermediate and releasing the first product, p-nitrophenol.

-

Deacylation: A water molecule, activated by the histidine residue, then attacks the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate, which subsequently collapses to release the glycine product and regenerate the free, active enzyme, ready for another catalytic cycle.

Below is a visualization of the overall assay workflow.

A Validated Experimental Protocol

This protocol provides a robust framework for a continuous kinetic assay in a 96-well microplate format. It is crucial to optimize parameters such as pH, temperature, and substrate concentration for each specific enzyme.

4.1. Materials and Reagents

-

Glycine p-nitrophenyl ester hydrobromide

-

Esterase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 8.0[6]

-

Solvent for stock solution: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile[6]

-

96-well clear, flat-bottom microplates[6]

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature[6]

4.2. Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the buffer in deionized water and adjust the pH to 8.0 at the desired reaction temperature. The alkaline pH is critical for ensuring the p-nitrophenol released is in its colored phenolate form.[6]

-

Substrate Stock Solution (e.g., 50 mM): Due to potential instability in aqueous solutions, prepare the stock solution in an organic solvent like DMSO.[10] Weigh the glycine p-nitrophenyl ester hydrobromide and dissolve it in the solvent to the desired concentration. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

-

Enzyme Solution: Prepare a dilution series of your enzyme in cold Assay Buffer immediately before use. The optimal concentration will depend on the enzyme's specific activity and should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

4.3. Assay Procedure

-

Set Up the Microplate: In each well of a 96-well plate, add the components in the following order. It is essential to prepare a "No-Enzyme Blank" for each substrate concentration to measure and correct for the rate of non-enzymatic, spontaneous hydrolysis of the substrate.[6][10]

| Component | Test Wells | Blank Wells |

| Assay Buffer | 170 µL | 190 µL |

| Enzyme Solution | 20 µL | - |

| Total Volume | 190 µL | 190 µL |

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.[6]

-

Initiate the Reaction: Add 10 µL of the working Substrate Solution to each well to start the reaction (total volume = 200 µL). The final substrate concentration should be varied to determine kinetic parameters.

-

Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30-60 seconds for 10 to 30 minutes.[5]

4.4. Data Analysis

-

Calculate the Rate of Reaction: For each well, plot absorbance (A₄₀₅) versus time (minutes). The slope of the linear portion of this curve represents the initial reaction rate (ΔA/min).

-

Correct for Spontaneous Hydrolysis: Subtract the rate of the blank reaction from the rate of the enzymatic reaction.[6]

-

Corrected Rate (ΔA/min) = Rate(Test) - Rate(Blank)

-

-

Calculate Enzyme Activity: Use the Beer-Lambert Law (A = εcl) to convert the rate of absorbance change into the rate of product formation.

-

Activity (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Path Length × Enzyme Volume)

-

ε (Molar Extinction Coefficient): The value for p-nitrophenolate at the specific pH and temperature of your assay. A commonly cited value at pH 8.0 is ~18,000 M⁻¹cm⁻¹. This should be determined empirically by creating a standard curve with known concentrations of p-nitrophenol under your exact assay conditions.

-

Path Length (cm): For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. This should also be verified for your specific plate and reader.

-

-

-

Define Enzyme Unit: One unit (U) of esterase activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1][11]

Data Interpretation and Substrate Specificity

The choice of substrate is critical for characterizing an enzyme. By comparing the activity of an enzyme against a panel of p-nitrophenyl esters with varying acyl groups, one can determine its substrate specificity. Esterases generally show higher activity towards substrates with short-chain fatty acids, while lipases prefer long-chain fatty acids.[2][12]

The table below illustrates hypothetical data for characterizing an enzyme, highlighting its preference for short-chain amino acid esters.

| Substrate | Acyl Group | Km (mM) | Vmax (µmol/min/mg) |

| Glycine p-Nitrophenyl Ester | Glycine | 0.45 | 150 |

| p-Nitrophenyl Acetate (pNPA) | Acetyl (C2) | 0.80 | 95 |

| p-Nitrophenyl Butyrate (pNPB) | Butyryl (C4) | 1.20 | 50 |

| p-Nitrophenyl Palmitate (pNPP) | Palmitoyl (C16) | >10 | <1 |

This data would suggest the enzyme is an esterase with a clear preference for the glycine substrate over short-chain fatty acids and virtually no activity on long-chain fatty acids, distinguishing it from a true lipase.[7][11][12]

Applications in Research and Drug Development

The simplicity and reliability of this assay lend it to numerous applications:

-

Enzyme Characterization: It is a standard method for determining the substrate specificity and kinetic parameters (Km, Vmax, kcat) of newly isolated or engineered esterases.[7][11][12]

-

High-Throughput Screening (HTS): The microplate-based format is ideal for screening large compound libraries to identify potential esterase inhibitors, which is crucial for drug discovery programs targeting these enzymes.

-

Protease Activity Assays: Certain proteases, like chymotrypsin, exhibit esterase activity, and p-nitrophenyl amino acid esters can be used as convenient substrates to study their catalytic mechanism.[8]

-

Biocatalyst Development: In industrial biotechnology, this assay is used to rapidly assess the performance of esterase variants engineered for specific synthetic reactions.[3]

-

Peptide Synthesis Research: Activated amino acid esters, including p-nitrophenyl esters, are valuable reagents in peptide synthesis, and this assay can be adapted to study the kinetics of these reactions.[13][14]

Conclusion

Glycine p-nitrophenyl ester hydrobromide is a highly effective and versatile chromogenic substrate for the continuous monitoring of esterase activity. Its primary advantages lie in the simplicity of detection, high sensitivity, and adaptability to high-throughput formats. By providing a specific substrate for enzymes with an affinity for amino acid esters, it allows for nuanced characterization that complements assays using traditional fatty acid esters. A thorough understanding of the assay principle, adherence to a validated protocol that includes proper controls, and careful optimization of reaction conditions are essential for generating accurate and reproducible data. This powerful tool will undoubtedly continue to be a mainstay in academic and industrial laboratories focused on the study of hydrolytic enzymes.

References

- Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed.

- Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources.

-

Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase. DiVA portal. Available at: [Link]

- Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stearate. BenchChem.

- A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. PMC, NIH.

- Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19. PMC.

-

Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. ResearchGate. Available at: [Link]

-

Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. Available at: [Link]

-

I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? ResearchGate. Available at: [Link]

- Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. PMC.

- Enzymatic Assay of ESTERASE (EC 3.1.1.1). Sigma-Aldrich.

- Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. Citius.Technology.

- Reactivity of a Recombinant Esterase from Thermus thermophilus HB27 in Aqueous and Organic Media. MDPI.

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]

- Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Derivatives. BenchChem.

- Synthesis of glycine p-nitrophenyl ester. PrepChem.com.

- Z-glycine 4-nitrophenyl ester | 1738-86-9. J&K Scientific LLC.

- Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources.

- Biochemical and Structural Analysis of a Novel Esterase from Caulobacter crescentus related to Penicillin-Binding Protein (PBP). PMC.

-

Biochemical Characterization of Purified Esterase from Soybean (Glycine max) Seed. AGRIS. Available at: [Link]

- 9.3: Chymotrypsin- A Case Study. Chemistry LibreTexts.

-

Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Durham University. Available at: [Link]

- Lipase and esterase - to what extent can this classification be applied accurately?. SciELO.

-

Synthesis of peptides by aminolysis of nitrophenyl esters. SciSpace. Available at: [Link]

- Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI.

- A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journals.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical Characterization of Purified Esterase from Soybean (Glycine max) Seed [agris.fao.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 10. researchgate.net [researchgate.net]

- 11. web.citius.technology [web.citius.technology]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Glycine p-Nitrophenyl Ester Hydrobromide

Foreword: Understanding the Stability of Activated Amino Acid Esters

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Glycine p-nitrophenyl ester hydrobromide, an activated amino acid ester, is a valuable reagent in peptide synthesis and other bioconjugation applications. Its reactivity, however, is intrinsically linked to its stability. This guide provides a deep dive into the thermal stability and degradation pathways of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for stability assessment.

Physicochemical Properties and Intrinsic Stability

Glycine p-nitrophenyl ester hydrobromide is a salt, a fact that significantly influences its solid-state properties and stability. The presence of the hydrobromide counter-ion can impact crystallinity, hygroscopicity, and the micro-environmental pH, all of which are critical factors in determining the molecule's susceptibility to degradation.

While specific thermal data for the hydrobromide salt is not extensively published, data for the related N-CBZ-glycine p-nitrophenyl ester shows a melting point in the range of 120-132°C.[1][2] It is crucial to experimentally determine the melting point and decomposition temperature for the hydrobromide salt as the salt formation will alter these properties.

Table 1: Physicochemical Properties of Related Glycine p-Nitrophenyl Esters

| Property | N-CBZ-glycine p-nitrophenyl ester | Boc-glycine p-nitrophenyl ester |

| Melting Point | 120-132 °C[1][2] | 56-66 °C[3] |

| Appearance | White to off-white powder[2] | Brown powder[3] |

| Storage Conditions | -15°C[1] or 0-8°C[2] | 0-8°C[3] |

Primary Degradation Pathways

The chemical structure of glycine p-nitrophenyl ester hydrobromide contains two primary labile functional groups susceptible to degradation: the ester linkage and the amino acid backbone itself.

Hydrolytic Degradation

The most prevalent degradation pathway for esters is hydrolysis, which for glycine p-nitrophenyl ester results in the cleavage of the ester bond to yield glycine and p-nitrophenol. This reaction is highly dependent on pH and temperature.[4][5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis, this pathway is relevant, especially given the acidic nature of the hydrobromide salt.[4]

-

Base-Catalyzed Hydrolysis: In neutral to basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This is typically the most rapid hydrolysis pathway for esters.[4]

-

Water-Catalyzed Hydrolysis: In the neutral pH range, direct hydrolysis by water can occur, although this is generally a much slower process compared to acid or base-catalyzed hydrolysis.

The kinetics of hydrolysis can be significantly influenced by the presence of buffers and other excipients in a formulation.[6]

Thermal Decomposition

At elevated temperatures, beyond hydrolysis in the presence of moisture, the molecule can undergo thermal decomposition. For amino acids like glycine, thermal decomposition can be a complex process involving decarboxylation, deamination, and condensation reactions to form peptides or cyclic derivatives like diketopiperazines.[7][8][9][10] The p-nitrophenyl group may also be susceptible to degradation at high temperatures.

Experimental Analysis of Thermal Stability and Degradation

A thorough investigation of the stability of glycine p-nitrophenyl ester hydrobromide requires a multi-faceted approach, employing several analytical techniques.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential first steps in characterizing the solid-state thermal stability.[11]

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.[12]

-

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, the presence of volatiles like water, and the overall thermal stability of the material.[13]

-

Sample Preparation: Accurately weigh 3-5 mg of glycine p-nitrophenyl ester hydrobromide into an aluminum pan.

-

Instrumentation: Use a calibrated DSC and TGA instrument.

-

DSC Method:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

TGA Method:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 500°C at a rate of 10°C/min under a nitrogen purge.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset and peak of any endothermic (melting) or exothermic (decomposition) events.

-

From the TGA thermogram, determine the onset of mass loss and the percentage of mass lost at different temperature intervals.

-

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing degradation pathways.[5][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[15]

-

Sample Preparation: Prepare stock solutions of glycine p-nitrophenyl ester hydrobromide in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Expose the solid compound to 105°C for 48 hours.

-

Thermal Degradation (Solution): Heat the sample solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid and solution samples to UV light (254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

-

Gradient Elution: Develop a gradient elution method to ensure separation of the polar glycine and p-nitrophenol from the parent ester.

-

Detection: Use a UV detector set at a wavelength that allows for the detection of both the p-nitrophenyl ester and its degradation products (e.g., 270 nm).

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Degradation and Experimental Workflow

Visual models are invaluable for conceptualizing complex chemical processes and experimental designs.

Conclusion and Recommendations

The stability of glycine p-nitrophenyl ester hydrobromide is a critical parameter that dictates its storage, handling, and application in sensitive processes like peptide synthesis. The primary degradation pathways are hydrolysis of the ester linkage and thermal decomposition of the amino acid moiety. A comprehensive stability assessment should involve a combination of thermal analysis techniques (DSC and TGA) and forced degradation studies coupled with a validated stability-indicating HPLC method.

For optimal stability, it is recommended to store glycine p-nitrophenyl ester hydrobromide in a cool, dry environment, protected from light and moisture. The inherent acidity of the hydrobromide salt may provide some protection against base-catalyzed hydrolysis, but this needs to be weighed against the potential for acid-catalyzed degradation. For formulated products, careful consideration of pH and excipient compatibility is essential to ensure the integrity of this valuable reagent.

References

-

PrepChem. Synthesis of glycine p-nitrophenyl ester. [Link]

- Google Patents. US3994954A - Process for preparing substituted glycines.

-

European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Weiss, H. C., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]

-

ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

-

ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]

-

Fife, T. H. (1969). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Journal of the American Chemical Society, 91(26), 7481-7485. [Link]

-

ResearchGate. Comparative study of the thermal decomposition behaviour of different amino acids and peptides. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

-

PubMed. Characterization of frozen solutions of glycine. [Link]

-

ScienceLab.com. Material Safety Data Sheet - Glycine MSDS. [Link]

-

ResearchGate. Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2 ~. [Link]

-

University of Canterbury. Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. [Link]

-

PubMed. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. [Link]

-

PubMed. Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

PubChem. Glycine, N-(4-nitrophenyl)-. [Link]

-

PubChem. Glycine, N-(o-nitrophenyl)-, ethyl ester. [Link]

-

PubMed. The Assay of the Bromelains Using N alpha-CBZ-L-lysine P-Nitrophenyl Ester and N-CBZ-glycine P-Nitrophenyl Ester as Substrates. [Link]

- Google Patents. US2793204A - Process for the synthesis of peptides.

-

Nature. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

- Google Patents. EP0474334A2 - Process for preparing glycine in high yield.

- Google Patents. EP0459803A1 - Method for purifying glycine.

-

ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

-

Royal Society of Chemistry. Chemical Science. [Link]

- Google Patents. US4622413A - Method for preparing amino acid ester hydrohalides.

-

bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

-

University of Melbourne. TGA-DSC. [Link]

-

Wikipedia. Glycine. [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

-

BioResources. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. [Link]

-

ResearchGate. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. [Link]

-

PubMed. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. [Link]

-

ResearchGate. (PDF) Growth and Characterization of Glycine Hydrobromide Crystals. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. atascientific.com.au [atascientific.com.au]

- 13. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Step-by-step spectrophotometric assay protocol with glycine p-nitrophenyl ester

Application Note: High-Throughput Spectrophotometric Assay Protocol for Cysteine Proteases Using N-CBZ-Glycine p-Nitrophenyl Ester

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Enzyme Kinetics, Protease Inhibitor Screening, and Bioprocess Quality Control

Mechanistic Principles & Assay Architecture

The quantification of cysteine protease activity (e.g., bromelain, papain, and ficin) requires a highly sensitive, continuous kinetic readout. The use of N-CBZ-glycine p-nitrophenyl ester (Z-Gly-pNP) serves as a gold-standard chromogenic substrate for this purpose, originally adapted for bromelain characterization in foundational methodologies (1)[1].

The Causality of the Chemistry:

-

Substrate Specificity (The Z-group): The N-carbobenzoxy (CBZ or Z) protecting group prevents exopeptidase degradation, forcing the enzyme to act strictly as an endopeptidase/esterase at the ester bond.

-

Signal Generation (The pNP leaving group): Upon nucleophilic attack by the enzyme's active-site thiolate (Cys25 in papain-like proteases), the ester bond is cleaved. This liberates p-nitrophenol, which rapidly ionizes in slightly alkaline buffers (pH 8.0) to the p-nitrophenolate anion. This anion exhibits a strong, distinct absorbance shift detectable between 340 nm and 405 nm (2)[2].

-

Solvent Dynamics: p-Nitrophenyl esters are notoriously susceptible to spontaneous autohydrolysis in aqueous environments. To maintain substrate integrity, Z-Gly-pNP must be dissolved in an anhydrous organic solvent (e.g., acetonitrile) and introduced to the aqueous phase only at the moment of reaction initiation (3)[3].

Experimental Workflow

Figure 1: End-to-end workflow of the Z-Gly-pNP spectrophotometric assay.

Reagent Formulation & Causality

To ensure a self-validating and reproducible system, reagents must be prepared with strict adherence to the following physicochemical rules:

-